2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride
Description
It was developed from the fungal metabolite myriocin and is used as an oral treatment for multiple sclerosis due to its immunosuppressive effects . The compound is phosphorylated to (S)-fingolimod phosphate by sphingosine kinase 2, which then acts as an agonist of S1P receptors 1, 3, 4, and 5, and a functional antagonist of S1P receptor 1 .
Properties
IUPAC Name |
2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c14-13(8-15,9-16)6-5-10-1-3-11(4-2-10)7-12(17)18;/h1-4,15-16H,5-9,14H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJCQIDSYQGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CO)(CO)N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride involves several key steps. One practical synthetic approach includes an iron-catalyzed cross-coupling reaction and a Wittig reaction . The advantages of this synthesis are the availability of starting materials, inexpensive reagents, simple operations, and good yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride undergoes various chemical reactions, including phosphorylation by sphingosine kinase 2 . This phosphorylation is crucial for its activity as an S1P receptor modulator. The compound can also undergo oxidation, reduction, and substitution reactions depending on the reagents and conditions used. Common reagents include sphingosine kinase for phosphorylation and various oxidizing or reducing agents for other reactions . Major products formed from these reactions include (S)-fingolimod phosphate and other analogs with modified head groups .
Scientific Research Applications
2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride has a wide range of scientific research applications. In medicine, it is primarily used to treat multiple sclerosis by modulating the immune response . It has also shown promise in cancer research due to its ability to activate protein phosphatase 2A, leading to anticancer effects . In biology, it is used to study the role of S1P receptors in various physiological processes . Additionally, the compound has applications in chemistry for developing new synthetic routes and analogs with potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride involves its phosphorylation to (S)-fingolimod phosphate, which then binds to S1P receptors . This binding promotes the internalization and inactivation of S1P receptors, preventing lymphocyte egress from lymphoid tissues and reducing autoaggressive lymphocyte infiltration into the central nervous system . The compound also induces apoptosis in lymphocytes through the activation of caspases and the release of cytochrome C from mitochondria .
Comparison with Similar Compounds
2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride is unique due to its dual role as an S1P receptor agonist and antagonist . Similar compounds include other sphingosine analogs such as KRP203, which also modulate S1P receptors but may have different pharmacokinetic properties . Another similar compound is (S)-fingolimod phosphate, the phosphorylated form of FTY720, which shares similar biological activities . The uniqueness of FTY720 lies in its ability to be used both as an immunosuppressant and a potential anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
